molecular formula C19H22FN5O2S B2477312 2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methylbutyl)acetamide CAS No. 1226431-29-3

2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methylbutyl)acetamide

Cat. No.: B2477312
CAS No.: 1226431-29-3
M. Wt: 403.48
InChI Key: WFKXAXDVNSRTTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methylbutyl)acetamide is a useful research compound. Its molecular formula is C19H22FN5O2S and its molecular weight is 403.48. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound, also known as Fezolinetant , is a selective antagonist of the Neurokinin-3 (NK-3) receptor . The NK-3 receptor is a G-protein coupled receptor (GPCR) that binds the neuropeptide neurokinin B (NKB). This receptor plays a crucial role in various physiological processes, including pain perception, cardiovascular homeostasis, and endocrine regulation.

Mode of Action

Fezolinetant acts by binding to the NK-3 receptor, thereby inhibiting its activation by NKB This inhibition prevents the downstream signaling cascade associated with NK-3 receptor activation

Biochemical Pathways

The NK-3 receptor is part of the tachykinin family of receptors, which also includes NK-1 and NK-2 receptors. These receptors are involved in various signaling pathways, including the phospholipase C (PLC) pathway, which leads to the release of intracellular calcium and activation of protein kinase C (PKC). By inhibiting the NK-3 receptor, Fezolinetant can potentially affect these biochemical pathways .

Pharmacokinetics

It is soluble in dmso, indicating that it may have good bioavailability . The compound’s boiling point is predicted to be 623.0±65.0 °C, and its density is predicted to be 1.56±0.1 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Properties

IUPAC Name

2-[[7-[(4-fluorophenyl)methyl]-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O2S/c1-13(2)7-8-21-16(26)12-28-19-23-22-17-18(27)24(9-10-25(17)19)11-14-3-5-15(20)6-4-14/h3-6,9-10,13H,7-8,11-12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKXAXDVNSRTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CSC1=NN=C2N1C=CN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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